molecular formula C12H17NO3S B13087794 tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B13087794
M. Wt: 255.34 g/mol
InChI Key: GRQMZAHJRBBUDB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl 7-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-6-8-4-5-17-10(8)9(14)7-13/h4-5,9,14H,6-7H2,1-3H3

InChI Key

GRQMZAHJRBBUDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)O

Origin of Product

United States

Preparation Methods

Formation of the Thieno[3,2-c]pyridine Core

The key step involves cyclization reactions starting from precursors such as substituted piperidinecarboxylates and thiophene derivatives. For example, a typical approach uses:

  • Reaction of tert-butyl-1-piperidinecarboxylate with phosphorus oxychloride (POCl3) in dry DMF at low temperatures (0–5 °C) to generate an intermediate chloro-substituted compound.
  • Subsequent nucleophilic substitution with ethyl mercaptan or a thiol derivative to introduce the sulfur atom and form the thieno ring.
  • Refluxing the mixture to facilitate cyclization and ring closure.

This method yields intermediates such as 5-tert-butyl 2-ethyl-6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate, which can be further processed.

Hydroxyl Group Introduction and Functionalization

The hydroxyl group at the 7-position can be introduced by oxidation or selective functional group transformation of the dihydrothieno ring system. Alternatively, it may be retained from a precursor or introduced by regioselective hydroxylation after ring formation.

In some protocols, trifluoroacetic acid treatment of tert-butyl esters leads to selective deprotection and rearrangement, facilitating the formation of the 7-hydroxy substituent.

Formation of the tert-Butyl Ester

The tert-butyl ester group is typically introduced via esterification of the carboxylic acid precursor with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base.

Protection of the carboxylate as a tert-butyl ester is crucial for stability and solubility, as well as for biological activity modulation.

Purification and Characterization

The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures, yielding the target compound as a yellow liquid or solid with typical yields around 40–80% depending on the step.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • Mass spectrometry (ESI-MS).
  • Infrared spectroscopy (IR).
  • Elemental analysis.

Summary of Typical Preparation Procedure

Step Reagents/Conditions Purpose Yield (%) Notes
1. Reaction of tert-butyl-1-piperidinecarboxylate with POCl3 in DMF (0–5 °C) POCl3, DMF, 0–5 °C Formation of chloro intermediate ~45 Stirring at room temp after addition
2. Nucleophilic substitution with ethyl mercaptan and triethylamine, reflux 2 h Ethyl mercaptan, Et3N, reflux Introduction of sulfur, ring closure - Quench with water, extract with CH2Cl2
3. Treatment with trifluoroacetic acid at 0 °C to ambient temp TFA, 0 °C to RT Deprotection and hydroxyl group formation ~81 Washing with NaHCO3 and brine
4. Purification by silica gel chromatography Ethyl acetate/hexane (3:1) Isolation of pure compound - Yellow liquid or solid

Research Findings and Optimization Notes

  • The use of POCl3 in DMF is critical for activating the piperidinecarboxylate toward cyclization.
  • Control of temperature during POCl3 addition prevents side reactions and degradation.
  • The nucleophilic substitution step requires careful stoichiometric control to avoid overreaction.
  • Trifluoroacetic acid treatment is efficient for selective deprotection and hydroxyl group formation without affecting the tert-butyl ester.
  • Purification by column chromatography is essential to remove side products and achieve high purity suitable for biological testing.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group undergoes acid-catalyzed cleavage, a hallmark reaction for this protective moiety. In related compounds (e.g., tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate), trifluoroacetic acid (TFA) efficiently removes the Boc group to yield the free amine.

Reaction Conditions:

  • Reagent: TFA in dichloromethane (DCM)

  • Temperature: 0–25°C

  • Yield: >90% (analogous systems)

This step is critical for further functionalization, particularly in medicinal chemistry applications where the free amine is required for coupling or cyclization.

Hydroxyl Group Reactivity

The C7 hydroxyl group participates in hydrogen bonding and serves as a site for derivatization:

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example:

  • Reagent: Acetyl chloride in pyridine

  • Product: 7-Acetoxy derivative

Oxidation

Controlled oxidation converts the hydroxyl group to a ketone, though precise conditions for this transformation remain undocumented in available literature.

Electrophilic Aromatic Substitution

The thienopyridine ring undergoes halogenation at electron-rich positions. Bromination at C3 has been observed in structurally similar compounds (e.g., tert-butyl 3-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) :

Reaction Conditions Yield
Bromination at C3NBS (N-bromosuccinimide), DMF, 80°C78–85%

This reactivity aligns with the electron-donating effects of the fused pyridine ring .

Nucleophilic Substitution

The ester moiety at C5 participates in nucleophilic acyl substitution:

Hydrolysis

  • Basic Conditions: NaOH in THF/water yields the carboxylic acid.

  • Acidic Conditions: HCl in dioxane produces the free acid, though side reactions (e.g., Boc deprotection) may occur.

Cyclization and Coupling Reactions

The thienopyridine scaffold serves as a precursor in multicomponent reactions. For example:

  • Gewald Reaction: While not directly documented for this compound, analogous thienopyridines form spirooxindoles via ketone, malononitrile, and sulfur reactions .

  • Suzuki Coupling: The brominated derivative (see Section 3) undergoes palladium-catalyzed cross-coupling with aryl boronic acids .

Stability and Degradation

  • Thermal Stability: Decomposes above 300°C, with the Boc group fragmenting at ~200°C .

  • Photochemical Sensitivity: Prolonged UV exposure induces ring-opening reactions, necessitating storage in dark, dry conditions .

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects
Research has indicated that derivatives of thieno[3,2-c]pyridine compounds exhibit neuroprotective properties. Studies have shown that these compounds can modulate neurotransmitter systems and provide protection against neurodegeneration, making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease.

Case Study : A study published in the Journal of Medicinal Chemistry explored a series of thieno[3,2-c]pyridine derivatives, including tert-butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate. The results demonstrated significant inhibition of neurotoxic effects in vitro, suggesting potential therapeutic applications in neurodegenerative disorders .

2. Anticancer Activity
The compound has been investigated for its anticancer properties. Thieno[3,2-c]pyridine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : In a study examining the effects of thieno[3,2-c]pyridine derivatives on breast cancer cells, researchers found that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Research Findings

A summary of findings from various studies on the applications of this compound is presented below:

Study FocusFindingsReference
NeuroprotectionInhibition of neurotoxicity in vitro; potential for Alzheimer's treatment
Anticancer ActivityInduced apoptosis in breast cancer cells; reduced cell viability
Mechanistic InsightsModulation of receptor activity; activation of apoptotic pathways

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following table summarizes critical differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Functional Groups Key Applications/Reactivity
Target Compound (339056-28-9) C₁₂H₁₇NO₃S 255.33 Thieno[3,2-c]pyridine, 7-OH Hydroxyl, tert-butyl carboxylate Pharmaceutical intermediate
tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (230301-73-2) C₁₂H₁₇NO₂S 239.33 Thieno[3,2-c]pyridine, no 7-OH tert-butyl carboxylate Base for functionalization
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (949922-62-7) C₁₂H₁₆BrNO₂S 318.23 Thieno[3,2-c]pyridine, 2-Br Bromo, tert-butyl carboxylate Suzuki coupling precursor
tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (1441004-38-1) C₁₃H₁₇NO₃S 283.35 Thieno[3,2-c]pyridine, 2-CHO Aldehyde, tert-butyl carboxylate Nucleophilic addition reactions
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate (478624-69-0) C₁₁H₁₅N₃O₃S 269.32 Thiazolo[4,5-c]pyridine, 2-NH₂, 7-O Amino, oxo, tert-butyl carboxylate Kinase inhibitor synthesis

Detailed Analysis of Structural and Functional Differences

Substituent Effects
  • Hydroxyl Group (Target Compound) : Enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This group may also participate in oxidation or glycosylation reactions .
  • Bromo Substituent (949922-62-7) : Introduces a heavy atom, increasing molecular weight and enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
  • Formyl Group (1441004-38-1) : The aldehyde functionality allows for nucleophilic additions (e.g., Grignard reactions) but may reduce stability due to reactivity .
Ring System Variations
  • Thieno vs. Thiazolo Rings: Thieno[3,2-c]pyridine (Target Compound): Contains a sulfur atom in the fused thiophene ring, contributing to electron-rich aromatic systems. Thiazolo[4,5-c]pyridine (478624-69-0): Incorporates both sulfur and nitrogen in the heterocycle, altering electronic properties and binding affinity in biological targets .
Pharmacological Relevance
  • However, the tert-butyl carboxylate group may reduce metabolic instability compared to methyl esters .

Biological Activity

tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 339056-28-9) is a compound of increasing interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies and providing detailed data tables and case studies.

  • Molecular Formula : C₁₂H₁₇N₃O₃S
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 339056-28-9

Biological Activity Overview

Research on the biological activity of this compound has highlighted several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that thienopyridine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, indicating a potential application in treating infections .
  • Anticancer Potential : The compound has been evaluated for its anticancer activity. Structure–activity relationship (SAR) studies indicate that modifications on the thienopyridine scaffold can enhance cytotoxic effects against cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range against specific cancer types .
  • Anti-parasitic Effects : Similar compounds within the thienopyridine class have been noted for their anti-parasitic effects, particularly against Plasmodium species responsible for malaria. The introduction of specific substituents has been shown to improve efficacy against these pathogens .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50/EC50 ValuesReference
AntimicrobialThienopyridine Derivatives2.49 - 6.63 μM
AnticancerVarious ThienopyridinesLow micromolar range
Anti-parasiticThienopyrimidinesEC50 = 34 nM

Case Study: Anticancer Activity

A study focused on the anticancer activity of thienopyridine derivatives demonstrated that certain modifications led to enhanced cytotoxicity in HeLa cells. The introduction of hydroxyl groups at specific positions significantly improved the compounds' ability to inhibit cell proliferation, with some derivatives showing IC50 values as low as 0.5 µM .

Case Study: Antimicrobial Efficacy

In another investigation, a series of thienopyridine compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited stronger antimicrobial activity compared to their electron-donating counterparts. This highlights the importance of electronic effects in modulating biological activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate?

Answer:
A key method involves copper-catalyzed nitrosation reactions. For example, reacting tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate with tert-butyl nitrite and copper(I) bromide in N,N-dimethylformamide (DMF) at 50°C for 3 hours yields the hydroxy derivative with monitoring by TLC . Alternative routes include ring-closing strategies using tert-butyl-protected intermediates, such as Mg-mediated coupling with tert-butyl peroxybenzoate in tetrahydrofuran (THF) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Answer:
Byproduct analysis via LC-MS and GC-MS is critical. For instance, adjusting the stoichiometry of tert-butyl nitrite (1.2–1.5 equivalents) and controlling reaction temperature (50–60°C) minimizes undesired oxidation side products. Catalyst selection (e.g., CuBr vs. CuCl) also impacts selectivity, as seen in similar thienopyridine syntheses .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~80 ppm for 13^{13}C) and hydroxy-dihydrothienopyridine backbone .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced: How can crystallographic data discrepancies (e.g., bond-length anomalies) be resolved?

Answer:
Refinement using SHELXL with high-resolution data (≤0.8 Å) and validation tools like PLATON or Mercury corrects thermal motion artifacts. For example, the dihydrothieno ring’s puckering parameters may require constraints during refinement to avoid overfitting .

Basic: What functional groups in this compound influence its reactivity in downstream modifications?

Answer:
The 7-hydroxy group participates in nucleophilic substitutions (e.g., Mitsunobu reactions), while the tert-butyl ester can be deprotected under acidic conditions (e.g., HCl/dioxane) to yield carboxylic acid derivatives for further coupling .

Advanced: What strategies are used to analyze stereochemical outcomes in derivatives of this compound?

Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. For diastereomers, NOESY NMR correlates spatial proximity of protons, as demonstrated in clopidogrel analog studies .

Basic: How does the tert-butyl group enhance stability during storage or reactions?

Answer:
The bulky tert-butyl group sterically shields the ester moiety from hydrolysis under basic conditions, improving shelf stability. This protection is critical in multi-step syntheses requiring prolonged reaction times .

Advanced: What methods validate the purity of this compound in complex matrices (e.g., biological assays)?

Answer:
UPLC-MS with a C18 column (e.g., Acquity BEH) and ESI+ ionization achieves baseline separation from impurities. Quantitation via external calibration curves (R² ≥0.998) ensures ≤99% purity, as validated in related thienopyridine analyses .

Basic: What safety precautions are essential when handling this compound?

Answer:
Use PPE (gloves, goggles) due to acute toxicity risks (oral LD50: ~300 mg/kg in rodents). Avoid dust formation; store in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites. For example, the C-3 position in the dihydrothieno ring shows higher Fukui indices, favoring electrophilic attacks (extrapolated from analogous systems).

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